molecular formula C8H14BrN3O2S B8158373 Propane-2-sulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide

Propane-2-sulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide

Cat. No.: B8158373
M. Wt: 296.19 g/mol
InChI Key: VVKLPWRJGOPUDY-UHFFFAOYSA-N
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Description

Propane-2-sulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide is a complex organic compound that features a sulfonic acid group, a brominated pyrazole ring, and an ethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propane-2-sulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide typically involves multi-step organic reactions. One common method starts with the bromination of pyrazole to form 4-bromo-pyrazole. This intermediate is then reacted with ethylamine to introduce the ethyl linkage. Finally, the sulfonic acid group is introduced through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Propane-2-sulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Propane-2-sulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propane-2-sulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide involves its interaction with molecular targets such as enzymes or receptors. The brominated pyrazole ring can bind to active sites of enzymes, inhibiting their activity. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Propane-2-sulfonic acid [2-(4-chloro-pyrazol-1-yl)-ethyl]-amide
  • Propane-2-sulfonic acid [2-(4-fluoro-pyrazol-1-yl)-ethyl]-amide
  • Propane-2-sulfonic acid [2-(4-iodo-pyrazol-1-yl)-ethyl]-amide

Uniqueness

Propane-2-sulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity to biological targets and improve its efficacy in various applications .

Properties

IUPAC Name

N-[2-(4-bromopyrazol-1-yl)ethyl]propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrN3O2S/c1-7(2)15(13,14)11-3-4-12-6-8(9)5-10-12/h5-7,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKLPWRJGOPUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NCCN1C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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